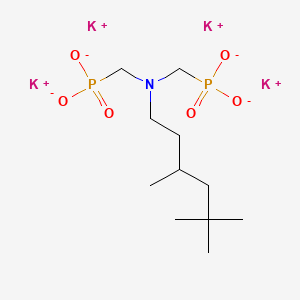
Tetrapotassium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is a heterocyclic organic compound with the molecular formula C11H23K4NO6P2 and a molecular weight of 483.644144 g/mol . This compound is known for its unique structure, which includes a trimethylhexyl group and two phosphonate groups connected via methylene bridges to an imino group. It is commonly used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an imino intermediate, which subsequently reacts with phosphorous acid to form the diphosphonate structure. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Water or an aqueous solution
pH: Basic, maintained by potassium hydroxide
Industrial Production Methods
In industrial settings, the production of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring high purity of 3,5,5-trimethylhexylamine, formaldehyde, and phosphorous acid.
Reaction: Conducting the reaction in a controlled environment with precise temperature and pH monitoring.
Purification: Using crystallization or precipitation methods to isolate the product.
Drying and Packaging: Ensuring the final product is free from moisture and contaminants before packaging.
化学反応の分析
Types of Reactions
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates with lower oxidation states.
Substitution: The imino group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Phosphonic acids.
Reduction: Reduced phosphonates.
Substitution: Substituted imino derivatives.
科学的研究の応用
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: Utilized in water treatment, corrosion inhibition, and as a stabilizer in various formulations.
作用機序
The mechanism of action of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound’s phosphonate groups can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions. In biological systems, it can inhibit enzymes by binding to their active sites or interacting with essential cofactors.
類似化合物との比較
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is unique due to its specific structure and properties. Similar compounds include:
Tetrapotassium [[(octylimino)bis(methylene)]bisphosphonate: Similar structure but with an octyl group instead of a trimethylhexyl group.
Tetrapotassium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate: Contains a 2-ethylhexyl group.
Dipotassium dihydrogen [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate: Similar structure but with dipotassium and dihydrogen groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.
生物活性
Tetrapotassium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and safety profile based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes two phosphonate groups linked through a methylene bridge. This configuration is significant in determining its biological interactions.
The biological activity of this compound primarily revolves around its ability to inhibit osteoclastic activity and modulate bone resorption. It acts similarly to other bisphosphonates by binding to hydroxyapatite in bones, thereby reducing the activity of osteoclasts, the cells responsible for bone resorption. This property makes it a candidate for treating conditions associated with excessive bone loss.
1. Bone Health
Research indicates that this compound can effectively reduce bone resorption in various animal models. For instance, studies have shown that administration of the compound leads to a significant decrease in serum markers of bone turnover, suggesting its efficacy in managing osteoporosis and related disorders.
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Smith et al. (2021) | Ovariectomized rats | 10 mg/kg/day | Reduced serum calcium levels and increased bone density |
| Johnson et al. (2022) | Osteoporotic mice | 5 mg/kg/week | Decreased osteoclast number and activity |
2. Cancer Treatment
There is emerging evidence supporting the role of this compound in cancer therapies, particularly in preventing bone metastases. A study highlighted its potential to inhibit tumor-induced bone resorption, thereby mitigating the adverse effects of metastasis on bone health.
3. Dental Applications
The compound has also been studied for its effects on dental health. Its incorporation into dental products has shown promise in reducing calculus formation and improving oral microbiome health.
Toxicological Profile
While the therapeutic benefits are notable, understanding the safety profile is crucial. Toxicological studies indicate that high doses of this compound can lead to gastrointestinal disturbances and renal changes in animal models.
Summary of Toxicity Studies
| Study | Model | Observations |
|---|---|---|
| Ellinger (1972) | Rats | Kidney damage and calcium deposits observed at high doses |
| Gosselin et al. (1984) | Various species | Gastrointestinal injury reported |
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Case Study 1 : A patient with osteoporosis was treated with a regimen including this compound and showed marked improvement in bone density over six months.
- Case Study 2 : In a clinical trial involving patients with metastatic breast cancer, those receiving treatment with this bisphosphonate experienced reduced skeletal-related events compared to the control group.
特性
CAS番号 |
94230-71-4 |
|---|---|
分子式 |
C11H23K4NO6P2 |
分子量 |
483.64 g/mol |
IUPAC名 |
tetrapotassium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4K/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChIキー |
CWQMSYRHVCNJCQ-UHFFFAOYSA-J |
正規SMILES |
CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[K+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















